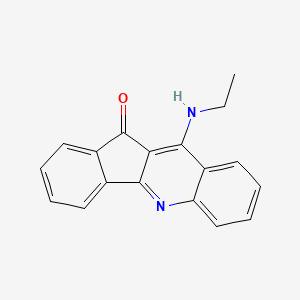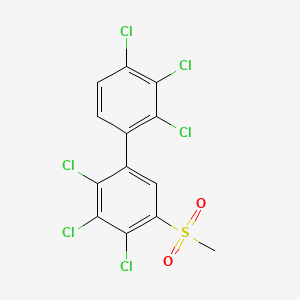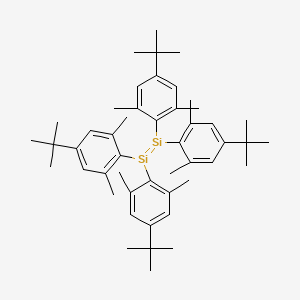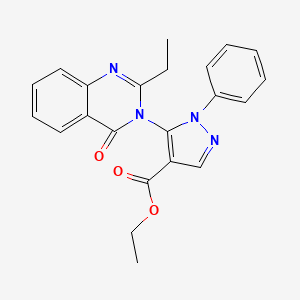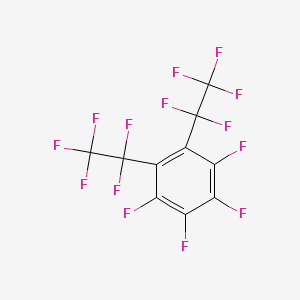
1,2,3,4-Tetrafluoro-5,6-bis(pentafluoroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrafluoro-5,6-bis(pentafluoroethyl)benzene: is a fluorinated aromatic compound with the molecular formula C10H2F14. This compound is characterized by the presence of four fluorine atoms attached to the benzene ring and two pentafluoroethyl groups at the 5 and 6 positions. The high fluorine content imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrafluoro-5,6-bis(pentafluoroethyl)benzene typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 1,2,3,4-tetrafluorobenzene with pentafluoroethyl iodide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as silver fluoride (AgF) or cobalt trifluoride (CoF3) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available fluorinated benzene derivatives. The process includes halogen exchange reactions, followed by the introduction of pentafluoroethyl groups through nucleophilic substitution. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrafluoro-5,6-bis(pentafluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.
Oxidation and Reduction: The presence of multiple fluorine atoms makes the compound resistant to oxidation and reduction under mild conditions. under extreme conditions, it can undergo oxidative cleavage.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex fluorinated aromatic compounds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield chlorinated derivatives, while nucleophilic substitution with methoxide can produce methoxy-substituted products.
Applications De Recherche Scientifique
1,2,3,4-Tetrafluoro-5,6-bis(pentafluoroethyl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds. It is also used in the study of fluorine chemistry and its effects on aromatic systems.
Biology: Investigated for its potential use in fluorinated drug design due to its unique electronic properties and metabolic stability.
Medicine: Explored for its potential as a diagnostic agent in medical imaging techniques such as positron emission tomography (PET).
Industry: Utilized in the production of high-performance materials, including fluoropolymers and specialty coatings, due to its chemical resistance and thermal stability.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrafluoro-5,6-bis(pentafluoroethyl)benzene is primarily influenced by its high fluorine content. The electron-withdrawing effect of the fluorine atoms stabilizes the aromatic ring and affects its reactivity. The compound can interact with various molecular targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrafluoro-5,6-bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups instead of pentafluoroethyl groups.
1,2-Dibromo-3,4,5,6-tetrafluorobenzene: Contains bromine atoms instead of pentafluoroethyl groups.
Tetrafluoroterephthalic acid: A related compound with carboxylic acid groups instead of pentafluoroethyl groups.
Uniqueness
1,2,3,4-Tetrafluoro-5,6-bis(pentafluoroethyl)benzene is unique due to the presence of two pentafluoroethyl groups, which significantly enhance its electron-withdrawing capability and chemical stability. This makes it particularly valuable in applications requiring high thermal and chemical resistance.
Propriétés
Numéro CAS |
111864-95-0 |
|---|---|
Formule moléculaire |
C10F14 |
Poids moléculaire |
386.08 g/mol |
Nom IUPAC |
1,2,3,4-tetrafluoro-5,6-bis(1,1,2,2,2-pentafluoroethyl)benzene |
InChI |
InChI=1S/C10F14/c11-3-1(7(15,16)9(19,20)21)2(4(12)6(14)5(3)13)8(17,18)10(22,23)24 |
Clé InChI |
VFRNWLUVVOZEJJ-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)F)F)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Phenylsulfanyl)methyl]oxane](/img/structure/B14323781.png)
![1-[2-(2-Butoxyethoxy)ethoxy]decane](/img/structure/B14323787.png)
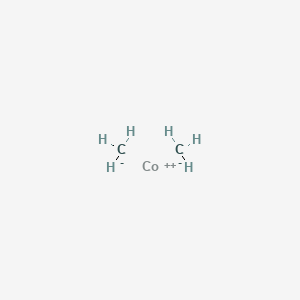

![2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole](/img/structure/B14323801.png)


